N,9-Dimethyl-9H-carbazol-3-amine
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Overview
Description
N,9-Dimethyl-9H-carbazol-3-amine is a chemical compound belonging to the class of carbazole derivatives. Carbazole derivatives are known for their unique structural and electronic properties, making them valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,9-Dimethyl-9H-carbazol-3-amine typically involves the methylation of 9H-carbazol-3-amine. One common method is the reaction of 9H-carbazol-3-amine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same methylation reaction but is optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the production rate and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
N,9-Dimethyl-9H-carbazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into different reduced forms, often using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Substitution reactions often involve reagents like halogens (chlorine, bromine) and catalysts such as palladium.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carbazole-3,6-dione, while substitution reactions can produce various halogenated carbazole derivatives .
Scientific Research Applications
N,9-Dimethyl-9H-carbazol-3-amine has a wide range of scientific research applications, including:
Organic Electronics: It is used as a building block for organic semiconductors in devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Optoelectronics: The compound is employed in the fabrication of solar cells and other optoelectronic devices due to its excellent electronic properties.
Medicinal Chemistry: Research has shown that the compound exhibits neuroprotective and anti-cancer properties, making it a potential candidate for drug development.
Fluorescent Probes: It is used as a fluorescent probe for detecting metal ions in biological systems.
Mechanism of Action
The exact mechanism of action of N,9-Dimethyl-9H-carbazol-3-amine is not fully understood. it is believed to interact with various biological targets, including enzymes and receptors. The compound exhibits antioxidant and anti-inflammatory properties, which may be attributed to its ability to scavenge reactive oxygen species and inhibit the production of pro-inflammatory cytokines .
Comparison with Similar Compounds
Similar Compounds
9H-Carbazol-3-amine, 9-ethyl-: This compound is similar in structure but has an ethyl group instead of a dimethyl group.
N,N-Dimethyl-9H-carbazol-3-amine: Another similar compound with slight variations in the substitution pattern.
Uniqueness
N,9-Dimethyl-9H-carbazol-3-amine is unique due to its specific substitution pattern, which imparts distinct electronic properties. This makes it particularly valuable in applications requiring precise electronic characteristics, such as organic electronics and optoelectronics .
Properties
CAS No. |
5416-98-8 |
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Molecular Formula |
C14H14N2 |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
N,9-dimethylcarbazol-3-amine |
InChI |
InChI=1S/C14H14N2/c1-15-10-7-8-14-12(9-10)11-5-3-4-6-13(11)16(14)2/h3-9,15H,1-2H3 |
InChI Key |
ZYPZVKFYZDLWPR-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC2=C(C=C1)N(C3=CC=CC=C32)C |
Origin of Product |
United States |
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